2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1219360-65-2
VCID: VC0167015
InChI: InChI=1S/C18H17NO5/c20-14-6-7-15-13(10-14)8-9-19(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16,20H,8-9,11H2,(H,21,22)
SMILES: C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H17NO5
Molecular Weight: 327.336

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid

CAS No.: 1219360-65-2

Cat. No.: VC0167015

Molecular Formula: C18H17NO5

Molecular Weight: 327.336

* For research use only. Not for human or veterinary use.

2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid - 1219360-65-2

Specification

CAS No. 1219360-65-2
Molecular Formula C18H17NO5
Molecular Weight 327.336
IUPAC Name 6-hydroxy-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C18H17NO5/c20-14-6-7-15-13(10-14)8-9-19(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16,20H,8-9,11H2,(H,21,22)
Standard InChI Key RJRGMHIAVPAIOT-UHFFFAOYSA-N
SMILES C1CN(C(C2=C1C=C(C=C2)O)C(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

Pharmaceutical Development

Compounds like 2-BOC-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid are crucial in the synthesis of pharmaceuticals, especially those targeting neurological disorders. They serve as intermediates in the development of drugs that modulate neurotransmitter systems, potentially leading to treatments for mental health conditions .

Organic Synthesis

These compounds are used as building blocks in organic chemistry to design complex molecules with specific biological activities. Their versatility allows researchers to explore various chemical modifications, which can lead to the discovery of new compounds with therapeutic potential .

Neuroscience Research

The structural properties of these compounds make them valuable in neuroscience research, particularly in studies focused on neurotransmitter systems. This research can lead to new treatments for neurological disorders by understanding how these compounds interact with biological systems .

Synthesis and Chemical Modifications

The synthesis of related compounds typically involves protecting groups like BOC or Cbz (carbobenzoxy), which are used to protect functional groups during chemical reactions. The choice between BOC and Cbz depends on the specific requirements of the synthesis pathway and the desired final product.

Biological Activities

While specific biological activities of 2-Cbz-6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid are not well-documented, compounds with similar structures often exhibit promising biological activities. For instance, isoquinoline derivatives have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator